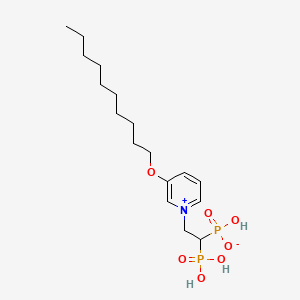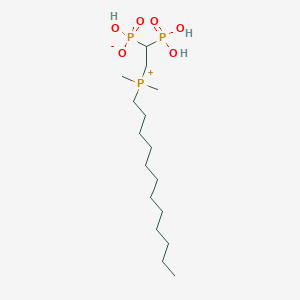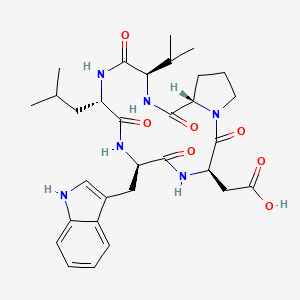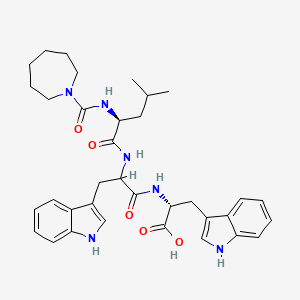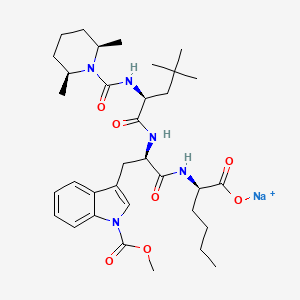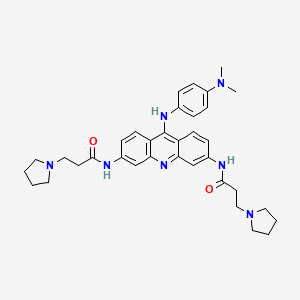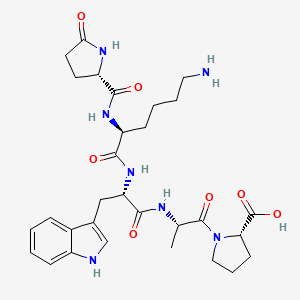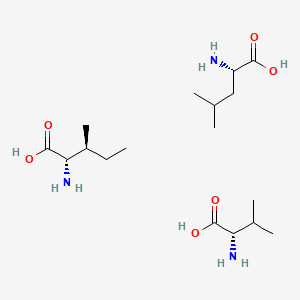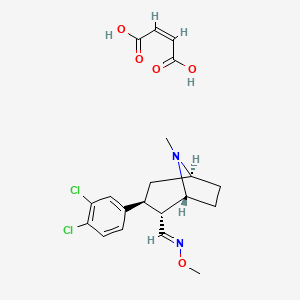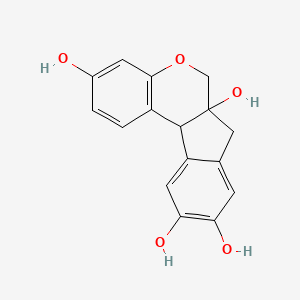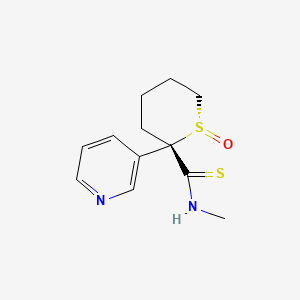
Aprikalim
Descripción general
Descripción
- Activa los canales de K+ sensibles a ATP (KATP) en miocitos ventriculares de conejillo de indias. Estos canales juegan un papel crucial en la regulación de la excitabilidad celular, particularmente en el tejido cardíaco .
- Las posibles implicaciones terapéuticas del compuesto radican en la modulación de la excitabilidad cardíaca, aunque se necesitan más investigaciones .
Aprikalim: es una sustancia química clasificada como un (KCO).
Métodos De Preparación
- Desafortunadamente, las rutas sintéticas específicas y las condiciones de reacción para Aprikalim no están ampliamente documentadas. es esencial tener en cuenta que existen métodos de producción industrial.
- Los investigadores se han centrado principalmente en sus propiedades farmacológicas en lugar de su síntesis.
Análisis De Reacciones Químicas
- Las reacciones químicas de Aprikalim implican interacciones con los canales KATP. Reduce la sensibilidad de estos canales al ATP, aumentando efectivamente la concentración de ATP necesaria para inhibir la actividad del canal .
- Los reactivos y condiciones comunes para su síntesis permanecen sin revelar debido a la información limitada disponible.
Aplicaciones Científicas De Investigación
Investigación cardiovascular: La capacidad de Aprikalim para activar los canales KATP sugiere su posible uso en estudios de enfermedades cardiovasculares .
Neuroprotección: En un modelo de conejo de isquemia de la médula espinal, this compound protege contra el daño nervioso .
Aplicaciones adicionales: Si bien se necesita más investigación, los efectos de this compound pueden extenderse más allá de las aplicaciones cardiovasculares y neuroprotectoras.
Mecanismo De Acción
- Aprikalim ejerce sus efectos activando los canales KATP. Estos canales regulan el flujo de iones potasio, lo que impacta el potencial de membrana celular y la excitabilidad.
- Los objetivos moleculares y las vías implicadas en la acción de this compound requieren investigación adicional.
Comparación Con Compuestos Similares
- Desafortunadamente, las comparaciones directas con compuestos similares son escasas en la literatura.
- Los investigadores pueden explorar KCO relacionados y sus propiedades únicas para obtener información sobre las características distintivas de Aprikalim.
Propiedades
Número CAS |
89544-10-5 |
|---|---|
Fórmula molecular |
C12H16N2OS2 |
Peso molecular |
268.4 g/mol |
Nombre IUPAC |
(2R)-N-methyl-1-oxo-2-pyridin-3-ylthiane-2-carbothioamide |
InChI |
InChI=1S/C12H16N2OS2/c1-13-11(16)12(6-2-3-8-17(12)15)10-5-4-7-14-9-10/h4-5,7,9H,2-3,6,8H2,1H3,(H,13,16)/t12-,17?/m1/s1 |
Clave InChI |
GKEMHVLBZNVZOI-MTATWXBHSA-N |
SMILES |
CNC(=S)C1(CCCCS1=O)C2=CN=CC=C2 |
SMILES isomérico |
CNC(=S)[C@@]1(CCCCS1=O)C2=CN=CC=C2 |
SMILES canónico |
CNC(=S)C1(CCCCS1=O)C2=CN=CC=C2 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
RP 49356; RP-49356; RP49356; Aprikalim; RP 52891; RP-52891; RP-52891; |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
